molecular formula C9H8BrNO3 B8750157 3-(2-Bromoanilino)-3-oxopropanoic acid CAS No. 123019-95-4

3-(2-Bromoanilino)-3-oxopropanoic acid

Cat. No.: B8750157
CAS No.: 123019-95-4
M. Wt: 258.07 g/mol
InChI Key: JLSGNTVMVLHUOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromoanilino)-3-oxopropanoic acid is a brominated aromatic compound featuring a propanoic acid backbone substituted with a 2-bromoanilino group at the β-keto position. Its molecular formula is C₉H₈BrNO₃, with a molecular weight of 274.07 g/mol (calculated from analogs in ). This compound is structurally characterized by:

  • A β-keto acid moiety, enabling participation in keto-enol tautomerism and nucleophilic reactions.
  • A 2-bromoanilino group, which introduces steric and electronic effects due to the bromine atom’s position on the aromatic ring.

Applications: The compound is hypothesized to serve as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting enzymes or receptors, given its structural similarity to inhibitors described in .

Properties

CAS No.

123019-95-4

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

3-(2-bromoanilino)-3-oxopropanoic acid

InChI

InChI=1S/C9H8BrNO3/c10-6-3-1-2-4-7(6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)

InChI Key

JLSGNTVMVLHUOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Fluorine substitution (e.g., in ) introduces electronegativity, improving metabolic stability in drug candidates.

Positional Isomerism :

  • The 2-bromo substituent (target compound) creates steric hindrance near the amide bond, possibly reducing hydrolysis rates compared to 4-bromo analogs .
  • 3-Bromo derivatives (e.g., ) lack the amide linkage, limiting their utility in peptide-mimetic drug design.

Functional Group Modifications :

  • Esterification (e.g., ethyl ester in ) improves solubility in organic solvents, facilitating purification and formulation.
  • Methyl or ethynyl substitutions (e.g., ) alter electronic properties, affecting reactivity and toxicity profiles.

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